o-Anisidino-butenedioic acid dimethyl ester
Overview
Description
“Butanedioic acid, dimethyl ester” and “Dimethyl 2-butenedioate” are both esters derived from butanedioic acid . They are known by several other names including “Dimethyl butanedioate”, “Dimethyl succinate”, “Methyl succinate”, and "Dimethyl ester of succinic acid" .
Synthesis Analysis
The synthesis of these compounds typically involves the esterification of butanedioic acid with methanol . This reaction is catalyzed by an acid, often concentrated sulfuric acid . The reaction is slow and reversible, and the ester product is usually distilled off as soon as it forms to prevent the reverse reaction .
Molecular Structure Analysis
The molecular formula for these compounds is C6H10O4 . The molecular weight is approximately 146.14 . The structure includes a butanedioic acid backbone with two ester groups attached .
Chemical Reactions Analysis
Esters like these can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
These compounds are crystalline solids at room temperature . They have a low solubility in water , and their vapor pressure is negligible . They are also capable of forming explosive mixtures in air when finely dispersed .
Safety and Hazards
properties
IUPAC Name |
dimethyl (Z)-2-(2-methoxyanilino)but-2-enedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-17-11-7-5-4-6-9(11)14-10(13(16)19-3)8-12(15)18-2/h4-8,14H,1-3H3/b10-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXQPSXJHNIWRE-NTMALXAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C(=C\C(=O)OC)/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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